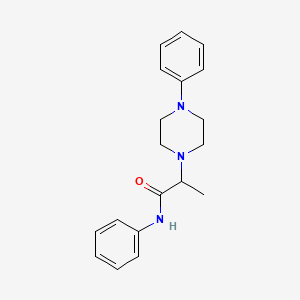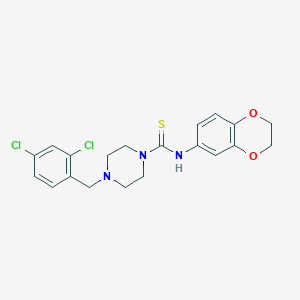![molecular formula C10H10ClF3N4O2 B4630263 1-[(4-chloro-1H-pyrazol-1-yl)acetyl]-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4630263.png)
1-[(4-chloro-1H-pyrazol-1-yl)acetyl]-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyrazole derivatives involves various chemical reactions that contribute to the complexity and diversity of these compounds. Studies on similar pyrazole compounds provide insights into the synthetic strategies that could be applied to our compound of interest. For instance, the synthesis of related pyrazole derivatives has been achieved through condensation reactions, crystal structures, and DFT studies, highlighting the importance of specific functional groups and structural configurations (Şahin et al., 2011).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is crucial for understanding their chemical behavior and potential applications. Crystal structure determinations and DFT studies on similar compounds reveal detailed geometrical parameters and electronic properties, providing a foundation for analyzing the molecular structure of our target compound. These analyses often include investigations into molecular electrostatic potential maps and frontier molecular orbitals, offering a deeper understanding of the compound's reactivity and stability (Z. Şahin et al., 2011).
Chemical Reactions and Properties
The chemical reactivity of pyrazole derivatives, including our compound, is influenced by their molecular structure. Studies on similar molecules have shown that pyrazole derivatives can undergo various chemical reactions, leading to the formation of complex molecular architectures. These reactions are pivotal for the synthesis of compounds with specific functional properties and for the exploration of their potential applications in different fields (Bhavanarushi et al., 2013).
Physical Properties Analysis
The physical properties of pyrazole derivatives, such as melting points, solubility, and crystallinity, are determined by their molecular structure and composition. Crystallographic studies provide essential data on the solid-state structure, which in turn influences the physical properties of these compounds. Such analyses are crucial for the application of pyrazole derivatives in various technological and industrial fields (Kumarasinghe et al., 2009).
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
Research in the field of heterocyclic chemistry has led to the efficient synthesis of pyrazole derivatives, highlighting the significance of compounds with structures similar to "1-[(4-chloro-1H-pyrazol-1-yl)acetyl]-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol". For instance, Xie et al. (2008) synthesized a series of dihydropyrazole derivatives and analyzed their crystal structures, providing insights into the synthesis process and structural characterization of such compounds (Xie et al., 2008). This study showcases the versatility of pyrazole derivatives in structural chemistry and their potential applications in designing new materials or drugs.
Potential Biological Activities
The investigation into pyrazoline derivatives, which share a core structural similarity with the compound , has revealed a broad spectrum of biological activities. Zhao et al. (2008) synthesized pyrazoline derivatives incorporating the beta-methoxyacrylate pharmacophore, demonstrating significant fungicidal and insecticidal activities. This suggests the potential of similar compounds for agricultural and medicinal applications (Zhao et al., 2008).
Antimicrobial and Anticancer Properties
The synthesis and characterization of various pyrazole derivatives have led to the discovery of compounds with notable anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. Küçükgüzel et al. (2013) found that celecoxib derivatives, which bear structural resemblance to the target compound, displayed a range of biological activities, indicating the potential of pyrazole derivatives in the development of new therapeutic agents (Küçükgüzel et al., 2013).
Fluorescent Properties and Material Science Applications
The fluorescent properties of pyrazoline compounds have been explored for their potential applications in material science. Hasan et al. (2011) synthesized triaryl-2-pyrazolines with fluorescence properties, suggesting the use of similar compounds in the development of fluorescent materials for various technological applications (Hasan et al., 2011).
Advanced Synthesis Techniques and Regioselectivity
Studies on the regioselective synthesis of trifluoromethylated pyrazoles, like the work by Muzalevskiy et al. (2017), demonstrate the influence of solvent nature on the regioselectivity of reactions involving trifluoroacetylated acetylenes. This research highlights advanced synthesis techniques that could be applicable to the synthesis of "1-[(4-chloro-1H-pyrazol-1-yl)acetyl]-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol" and related compounds (Muzalevskiy et al., 2017).
Propiedades
IUPAC Name |
2-(4-chloropyrazol-1-yl)-1-[5-hydroxy-3-methyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClF3N4O2/c1-6-2-9(20,10(12,13)14)18(16-6)8(19)5-17-4-7(11)3-15-17/h3-4,20H,2,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAUHLQOUUYBRKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(C1)(C(F)(F)F)O)C(=O)CN2C=C(C=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClF3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chloro-1H-pyrazol-1-yl)-1-[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2-chlorobenzyl)thio]-4-(4-chlorophenyl)-6-(2-thienyl)nicotinonitrile](/img/structure/B4630182.png)

![methyl 2-{[(6-cyclopropyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4630196.png)
![N-(1-adamantylmethyl)-N'-[3-(methylthio)phenyl]urea](/img/structure/B4630207.png)
![3-({[3-(ethoxycarbonyl)-4-(4-fluorophenyl)-2-thienyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4630216.png)
![N-[2-(1,3-benzodioxol-5-yl)-1-(1-piperidinylcarbonyl)vinyl]-4-methylbenzamide](/img/structure/B4630224.png)

![5-bromo-2-methoxy-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B4630250.png)
![2-({2-[(4-butoxyphenyl)amino]-2-oxoethyl}thio)-N-2-naphthylacetamide](/img/structure/B4630257.png)
![1-(diphenylmethyl)-4-{[4-(methylthio)phenyl]sulfonyl}piperazine](/img/structure/B4630271.png)
![N-(1,3-benzodioxol-5-ylmethyl)-3-{2-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-2-cyanoacrylamide](/img/structure/B4630273.png)
![2-[(4-bromobenzyl)thio]-5,6-dimethyl-3-[3-(4-morpholinyl)propyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4630285.png)

![4-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4630302.png)